N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2-oxazole moiety substituted with a 3-methoxyphenyl group at position 5 and a methyl-linked acetamide group. The acetamide branch is further functionalized with a 2-methylindole unit at the α-keto position (Figure 1). This structural design leverages the indole’s role in biomolecular interactions (e.g., receptor binding) and the oxazole’s metabolic stability .
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-20(17-8-3-4-9-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-6-5-7-16(10-14)28-2/h3-11,24H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDXZIMSOTZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the oxazole and indole moieties through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules and is utilized as a reagent in various organic reactions.
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown potential against various bacterial strains.
- Anti-inflammatory Properties : Studies suggest it may inhibit inflammatory pathways.
- Anticancer Activity : Indole derivatives are known for their ability to induce apoptosis in cancer cells and may arrest cell cycle progression at the G2/M phase.
Medicine
Ongoing research is exploring the therapeutic potential of this compound for various diseases, particularly due to its biological activities. Its potential applications include:
- Antiviral Agents : Investigated for efficacy against viral infections.
- Antidiabetic and Antimalarial Properties : Potential use in managing diabetes and malaria.
Case Studies
Several studies have documented the effects of this compound:
-
Anticancer Study : A study demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways.
- Methodology : Cell viability assays and flow cytometry were used to assess cell death.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner.
-
Antimicrobial Research : Another study evaluated its effectiveness against resistant bacterial strains.
- Methodology : Disc diffusion method was employed to test antibacterial activity.
- Results : Showed promising results against Gram-positive bacteria.
Mechanism of Action
The mechanism by which N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
†Calculated based on molecular formula.
Key Observations :
- Adamantane vs. Methoxyphenyl : Adamantane-containing analogs (e.g., 9q ) prioritize hydrophobic interactions and membrane permeability, whereas the 3-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in target proteins.
- Indole Modifications : The 2-methylindole in the target compound contrasts with 1-(4-chlorobenzyl)-substituted indoles in , which show enhanced solubility but reduced metabolic stability .
- Heterocyclic Core : Replacing oxazole with triazole (e.g., ) introduces hydrogen-bonding capacity but may reduce rigidity, affecting binding affinity.
Biological Activity
N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has attracted significant attention in biological research due to its diverse structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features an oxazole ring, an indole moiety, and a methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 316.401 g/mol. The structural complexity contributes to its unique biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.401 g/mol |
| CAS Number | 953208-72-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the coupling of the indole moiety through amide bond formation. Common methods include:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors.
- Attachment of the Methoxyphenyl Group : Via nucleophilic substitution.
- Formation of the Indole Moiety : Using Fischer indole synthesis or similar methods.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings : A study reported that treatment with this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, indicating a potential therapeutic role in inflammatory diseases .
Anticancer Activity
One of the most promising areas of research focuses on the anticancer properties of this compound. Various studies have demonstrated its cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
| PANC-1 (Pancreatic) | 1.50 |
Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G0-G1 phase, as evidenced by flow cytometry assays .
Q & A
Q. How can researchers ensure reproducibility in biological assays given compound instability?
- Methodology : Store the compound under inert atmosphere (-20°C, desiccated). Pre-formulate with stabilizers (e.g., cyclodextrins) for aqueous assays. Confirm stability via periodic HPLC checks (retention time shifts <5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
